4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline
Overview
Description
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom connected to a carbon atom via a double bond
Preparation Methods
The synthesis of 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline typically involves a condensation reaction between an aldehyde and an amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of catalysts to enhance the reaction rate and yield. The specific synthetic route and reaction conditions can vary depending on the desired purity and scale of production .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into other derivatives with different functional groups.
Substitution: It can undergo substitution reactions where one of its functional groups is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions
Scientific Research Applications
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline has a wide range of scientific research applications:
Chemistry: It is used as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: Its derivatives are investigated for their potential antimicrobial and antifungal activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline involves its interaction with specific molecular targets. The compound can bind to metal ions, forming complexes that exhibit unique chemical and physical properties. These interactions can influence various biochemical pathways, leading to its observed effects in biological systems .
Comparison with Similar Compounds
Similar compounds to 4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline include other Schiff bases and triazole derivatives. These compounds share similar structural features but differ in their specific functional groups and substituents. For example:
(E)-4-Dimethamino[(1-phenylethyl)iminomethyl]benzyne: This compound has a similar Schiff base structure but with different substituents.
Pyridin-2-yl 4-[(alkylphenyl)iminomethyl]benzoate: This compound contains a pyridine ring and exhibits different mesomorphic properties. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-[(E)-(3,5-dimethyl-1,2,4-triazol-4-yl)iminomethyl]-N,N-diethylaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5/c1-5-19(6-2)15-9-7-14(8-10-15)11-16-20-12(3)17-18-13(20)4/h7-11H,5-6H2,1-4H3/b16-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNNVQHGMDRAUEZ-LFIBNONCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NN2C(=NN=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/N2C(=NN=C2C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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